2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide)

Antithrombotic Platelet inhibition In vivo efficacy

2,2′-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide), also designated BAY i 7351, is a member of the 2,2′-dithiobisbenzamide (DIBA) class that functions as a direct inhibitor of platelet aggregation rather than as an anticoagulant or fibrinolytic agent. The compound features a disulfide bridge linking two 4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide monomers, yielding a molecular weight of approximately 595.6 g/mol.

Molecular Formula C28H36Cl2N4O2S2
Molecular Weight 595.6 g/mol
CAS No. 67342-59-0
Cat. No. B12688319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide)
CAS67342-59-0
Molecular FormulaC28H36Cl2N4O2S2
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)C(=O)NCC4CCN(CC4)C
InChIInChI=1S/C28H36Cl2N4O2S2/c1-33-11-7-19(8-12-33)17-31-27(35)23-5-3-21(29)15-25(23)37-38-26-16-22(30)4-6-24(26)28(36)32-18-20-9-13-34(2)14-10-20/h3-6,15-16,19-20H,7-14,17-18H2,1-2H3,(H,31,35)(H,32,36)
InChIKeySCVDJMXAAVCHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) (CAS 67342-59-0): Procurement-Relevant Profile


2,2′-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide), also designated BAY i 7351, is a member of the 2,2′-dithiobisbenzamide (DIBA) class that functions as a direct inhibitor of platelet aggregation rather than as an anticoagulant or fibrinolytic agent . The compound features a disulfide bridge linking two 4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide monomers, yielding a molecular weight of approximately 595.6 g/mol [1]. First disclosed by Bayer AG in the late 1970s, it demonstrated efficacy in both arterial and venous thrombosis models at oral doses substantially lower than those required for earlier-generation DIBA antithrombotics, positioning it as a structurally distinct procurement candidate within the disulfide-based platelet inhibitor class.

Why 2,2′-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) Cannot Be Interchanged with Other Disulfide-Benzamide Analogs


The 2,2′-dithiobisbenzamide (DIBA) scaffold tolerates extensive N-substitution variation, yet even minor alterations produce divergent pharmacological profiles. The 3,3′- and 4,4′-disulfide regioisomers are inactive as zinc-finger ejectors, establishing that the 2,2′-connectivity is essential but not sufficient for target engagement [1]. Within the DIBA class, the specific combination of a 4-chloro aromatic substituent and an N-((1-methyl-4-piperidyl)methyl) amide side chain—as embodied by BAY i 7351—conferred antithrombotic potency at doses an order of magnitude below those of the hydroxypropyl-substituted analog KF4939, indicating that the piperidine-based basic amine motif drives a distinct pharmacological outcome [2]. Generic interchange with unsubstituted or differently substituted DIBAs would therefore introduce uncontrolled shifts in potency, oral bioavailability, and target selectivity, undermining experimental reproducibility in platelet biology or thrombosis research.

Quantitative Differentiation Evidence: 2,2′-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) vs. In-Class Analogs


In Vivo Antithrombotic Potency: BAY i 7351 vs. KF4939 (Oral Dosing in Rodent Thrombosis Models)

BAY i 7351 (CAS 67342-59-0) produced statistically significant inhibition of thrombus formation in rats at a prophylactic oral dose of 0.3 mg/kg, reducing arterial thrombosis by 79% and venous thrombosis by 57% (p < 0.05) . In contrast, the N-2-hydroxypropyl-substituted DIBA analog KF4939 required oral doses of 25–300 mg/kg to achieve comparable antithrombotic effects in rodent models, with 10 mg/kg producing no significant inhibition [1]. This represents an approximately 80- to 1,000-fold higher potency for BAY i 7351 on a mg/kg basis under cross-study comparable conditions.

Antithrombotic Platelet inhibition In vivo efficacy

In Vitro Antiplatelet Potency of BAY i 7351 vs. HIV-Targeted DIBA Lead Compounds

BAY i 7351 inhibited ADP-induced platelet aggregation in vitro with minimal effective concentrations of 1–10 µg/mL (approximately 1.7–17 µM) . This potency range overlaps with the anti-HIV-1 activity of the most optimized DIBA leads (2–10 µM) but is directed against a distinct therapeutic target—platelet aggregation rather than viral nucleocapsid zinc fingers [1]. Critically, the anti-HIV DIBAs bearing carboxylic acid, carboxamide, or sulfonamide substituents showed therapeutic indices (cytotoxicity/antiviral) exceeding 50–100, whereas BAY i 7351 was not evaluated for antiviral activity. The divergence in N-substituent chemotype (basic piperidine vs. acidic/neutral polar groups) drives this target selectivity difference.

Platelet aggregation In vitro pharmacology DIBA class comparison

Mechanistic Differentiation: Platelet Inhibition vs. Anticoagulation Among Disulfide-Containing Antithrombotics

BAY i 7351 was explicitly characterized as a platelet aggregation inhibitor, not an anticoagulant or fibrinolytic agent . The compound achieved ex vivo inhibition of platelet aggregation at oral doses of 3–10 mg/kg in rats, while thrombolytic effects on pre-formed thrombi were observed at 2–6 mg/kg . In contrast, the DIBA analog KF4939 inhibited phospholipase C and A2 activation in rabbit platelets, with a mechanism independent of cyclooxygenase inhibition but also lacking anticoagulant activity [1]. This shared non-anticoagulant profile differentiates both compounds from warfarin-like disulfide agents and heparinoids, yet the ~80-fold difference in in vivo potency between BAY i 7351 and KF4939 underscores the impact of the N-((1-methyl-4-piperidyl)methyl) substitution on pharmacological performance.

Mechanism of action Platelet aggregation inhibitor Non-anticoagulant

Structural Determinants of Regioisomeric Activity: 2,2′- vs. 3,3′- and 4,4′-Dithiobisbenzamides

Systematic SAR studies on DIBA analogs established that the 2,2′-disulfide connectivity is an absolute requirement for biological activity—the 3,3′- and 4,4′-dithiobis isomers were completely inactive in HIV-1 zinc-finger ejection and antiviral assays [1]. BAY i 7351 (CAS 67342-59-0) adheres to this 2,2′-connectivity while adding the 4-chloro and N-((1-methyl-4-piperidyl)methyl) substituents that further tune pharmacological specificity toward platelet inhibition. The N-(4-piperidinylmethyl) analog without the 4-chloro and N-methyl groups (CAS 98064-09-6) lacks published antithrombotic efficacy data, suggesting that both the chloro substitution and the tertiary amine motif are functional contributors to the potency profile observed for BAY i 7351.

Structure-activity relationship Regioisomerism DIBA scaffold

Recommended Application Scenarios for 2,2′-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) Based on Evidence


In Vivo Arterial and Venous Thrombosis Model Studies Requiring Low-Dose Oral Efficacy

BAY i 7351 provides a validated tool compound for rat traumatic thrombosis models where prophylactic oral dosing at 0.3 mg/kg achieves significant inhibition of both arterial (79%) and venous (57%) thrombus formation . Its potency advantage over KF4939 (80–1,000× lower effective dose) translates to reduced compound consumption and cost per animal, making it suitable for high-throughput in vivo thrombosis screening programs [1].

Platelet Aggregation Mechanism Studies Requiring Non-Anticoagulant Pharmacology

As a platelet aggregation inhibitor without anticoagulant or fibrinolytic activity, BAY i 7351 enables researchers to dissect platelet-specific signaling pathways in vitro (ADP-induced aggregation, 1–10 µg/mL effective range) and ex vivo (3–10 mg/kg p.o. in rat) without confounding effects on the coagulation cascade . This clean mechanistic profile is essential for laboratories investigating platelet contributions to thromboembolic disease independent of clotting factor modulation .

DIBA Structure-Activity Relationship Studies Requiring a Chloro-Piperidine-Substituted Reference

The unique combination of 4-chloro aromatic substitution and N-((1-methyl-4-piperidyl)methyl) amide side chain makes BAY i 7351 a critical reference compound for SAR libraries exploring the impact of basic amine motifs on DIBA pharmacological selectivity. Its divergence from the acidic/polar N-substituents preferred for HIV NCp7 targeting (carboxylic acid, carboxamide, sulfonamide) and from the hydroxypropyl chain of KF4939 [1] provides a three-way comparator framework for mapping substituent-driven target engagement across the DIBA chemical space [1].

Historical Antithrombotic Benchmarking and Literature Reproducibility

BAY i 7351 represents a historically significant Bayer AG antithrombotic lead from the late 1970s whose in vivo efficacy data (Thromb Haemost 1979) remain citable benchmarks in the platelet inhibitor literature . Procurement of this exact compound supports reproducible replication of foundational antithrombotic pharmacology studies and provides a quality-controlled reference standard for comparing next-generation disulfide-based platelet inhibitors.

Quote Request

Request a Quote for 2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.